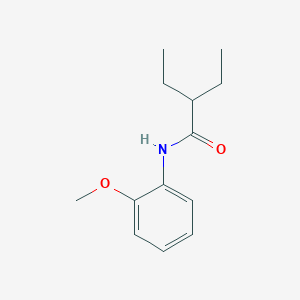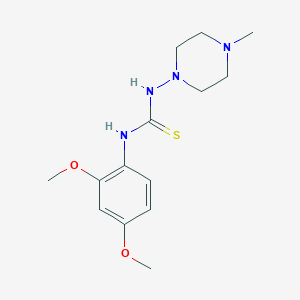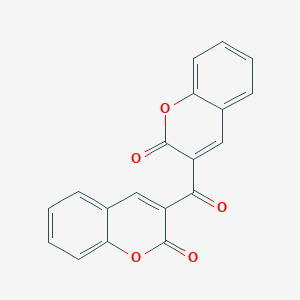
2-ethyl-N-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(2-methoxyphenyl)butanamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as etofenamate, which is a non-steroidal anti-inflammatory drug (NSAID). However, in
作用機序
The mechanism of action of etofenamate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
実験室実験の利点と制限
Etofenamate has several advantages for use in lab experiments. It has potent anti-inflammatory and analgesic effects, making it useful in the study of various inflammatory conditions. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, one of the limitations of etofenamate is that it can be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of etofenamate in scientific research. One potential application is in the study of the role of inflammation in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Etofenamate may also be useful in the development of new anti-inflammatory drugs with improved efficacy and fewer side effects. Additionally, the use of etofenamate in combination with other drugs may enhance its therapeutic effects and reduce toxicity.
Conclusion:
In conclusion, 2-ethyl-N-(2-methoxyphenyl)butanamide, or etofenamate, is a chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Etofenamate has the potential to be a valuable tool in the study of various inflammatory conditions and may lead to the development of new anti-inflammatory drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 2-ethyl-N-(2-methoxyphenyl)butanamide can be achieved through various methods. One of the most commonly used methods is the reaction between 2-methoxybenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. This reaction results in the formation of etofenamate, which can be purified through recrystallization or column chromatography.
科学的研究の応用
Etofenamate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of etofenamate is its use as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to have potent anti-inflammatory and analgesic effects, making it useful in the treatment of various inflammatory conditions such as arthritis, bursitis, and tendinitis.
特性
IUPAC Name |
2-ethyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-8-6-7-9-12(11)16-3/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATWXZZHGQURBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)


